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molecular formula C6H4Cl3NO B8435152 3,5-Dichloro-4-chloromethyl-pyridine 1-oxide

3,5-Dichloro-4-chloromethyl-pyridine 1-oxide

Cat. No. B8435152
M. Wt: 212.5 g/mol
InChI Key: XHAVWAMQVINQPH-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

To a solution of 3,5-dichloro-4-chloromethyl-pyridine (0.55 g, 2.8 mmol) in DCM (10 mL) 3-methyl-benzenecarboperoxoic acid (2.9 g, 16.8 mmol) was added. After stirring for 50 h at room temperature, saturated aqueous Na2CO3 solution (20 mL) and DCM (40 mL) were added to the reaction mixture. The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography over silica gel (elution with EA/hexane 1:2) to give the title compound. MS (m/z): 214.2 [M+H+].
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:10])[C:7]=1[CH2:8][Cl:9].C([O-])([O-])=[O:12].[Na+].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[N+:4]([O-:12])[CH:5]=[C:6]([Cl:10])[C:7]=1[CH2:8][Cl:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
ClC=1C=NC=C(C1CCl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 50 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (elution with EA/hexane 1:2)

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
ClC=1C=[N+](C=C(C1CCl)Cl)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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